molecular formula C15H20O3 B13984120 8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol

Katalognummer: B13984120
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: LNYLMAHYVLPFNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(p-Tolyl)-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C₁₅H₂₀O₃ It is characterized by a spirocyclic structure that includes a dioxaspirodecane ring system and a p-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of p-tolyl-substituted precursors with appropriate reagents to form the spirocyclic structure. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: A related spirocyclic compound with different substituents.

    3-(p-Tolyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.

Uniqueness

8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of a dioxaspirodecane ring and a p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

8-(4-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C15H20O3/c1-12-2-4-13(5-3-12)14(16)6-8-15(9-7-14)17-10-11-18-15/h2-5,16H,6-11H2,1H3

InChI-Schlüssel

LNYLMAHYVLPFNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.